molecular formula C22H22N4O3 B7051428 2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione

2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione

Cat. No.: B7051428
M. Wt: 390.4 g/mol
InChI Key: FCLCODBVJZPIPE-UHFFFAOYSA-N
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Description

2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzyl group, and an isoindole dione structure

Properties

IUPAC Name

2-[2-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15(20-23-19(24-29-20)14-16-8-4-3-5-9-16)25(2)12-13-26-21(27)17-10-6-7-11-18(17)22(26)28/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLCODBVJZPIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=CC=C2)N(C)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The intermediate products are then subjected to further reactions to introduce the isoindole dione moiety and the ethyl-methylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: The benzyl group can be substituted with other functional groups to create a range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxadiazole derivatives, while substitution could produce a variety of benzyl-substituted compounds.

Scientific Research Applications

2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzyl group are known to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione is unique due to its combination of an oxadiazole ring, benzyl group, and isoindole dione structure. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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